Heptane-1,7-diyldiphosphonic acid

Description

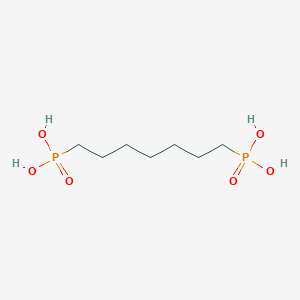

Heptane-1,7-diyldiphosphonic acid (HDPA) is a linear aliphatic compound featuring a seven-carbon heptane backbone with two phosphonic acid (-PO(OH)₂) groups at the terminal positions (C1 and C7). This structure confers unique chelating properties, making it valuable in industrial applications such as water treatment (scale inhibition), metal ion sequestration, and catalysis. Its extended carbon chain provides flexibility and enhanced steric accessibility compared to shorter-chain analogs, influencing its binding kinetics and stability with divalent cations like Ca²⁺ and Mg²⁺ .

Properties

CAS No. |

5943-65-7 |

|---|---|

Molecular Formula |

C7H18O6P2 |

Molecular Weight |

260.16 g/mol |

IUPAC Name |

7-phosphonoheptylphosphonic acid |

InChI |

InChI=1S/C7H18O6P2/c8-14(9,10)6-4-2-1-3-5-7-15(11,12)13/h1-7H2,(H2,8,9,10)(H2,11,12,13) |

InChI Key |

HONNSLFVYUDFGW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCP(=O)(O)O)CCCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyldiphosphonic acid typically involves the reaction of heptane with phosphorous acid under controlled conditions. The reaction is often catalyzed by a strong acid, such as hydrochloric acid, to facilitate the formation of the phosphonic acid groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: Heptane-1,7-diyldiphosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The phosphonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted heptane derivatives.

Scientific Research Applications

Medicinal Chemistry

Heptane-1,7-diyldiphosphonic acid exhibits promising potential in medicinal chemistry due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Research has indicated that phosphonic acids can inhibit tumor growth. For instance, derivatives of this compound have been studied for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U373) cells. In vitro studies demonstrated significant inhibitory effects comparable to established chemotherapeutics like Doxorubicin .

- Bone Density Improvement : Similar to other bisphosphonates, this compound may play a role in the treatment of osteoporosis by inhibiting osteoclast-mediated bone resorption. This application aligns with the established use of phosphonates in managing bone-related disorders .

Agricultural Applications

Phosphonates are widely used in agriculture as fungicides and herbicides. This compound can be utilized for:

- Pesticide Development : The compound has been explored for its efficacy in preventing plant diseases. Its phosphonate structure allows it to interfere with the metabolic processes of pathogens, making it a candidate for new pesticide formulations .

- Nutrient Delivery : Due to its ability to chelate metal ions, this compound can enhance nutrient availability in soil, improving crop yield and health .

Water Treatment

This compound is effective in water treatment processes due to its scale inhibition properties:

- Scale Inhibition : The compound has shown efficacy in preventing scale formation in reverse osmosis systems and boilers. It acts by inhibiting the precipitation of calcium and magnesium salts, which are common scale-forming agents .

Table 1: Efficacy of this compound as a Scale Inhibitor

Materials Science

In materials science, this compound is investigated for its potential use in developing advanced materials:

- Flame Retardants : The compound's phosphonate group contributes to flame retardancy when incorporated into polymers. Studies suggest that it enhances the thermal stability of materials while reducing flammability .

- Nanomaterials : Research into nanocomposites incorporating this compound has shown improved mechanical properties and resistance to environmental degradation .

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of this compound derivatives on MCF-7 cells revealed that specific modifications to the phosphonate structure enhanced activity against cancer cells while minimizing toxicity towards normal cells. The findings suggest that strategic design of phosphonate-based compounds can lead to effective anticancer agents.

Case Study 2: Scale Inhibition

In a practical application within industrial settings, this compound was tested in a reverse osmosis facility. The results indicated an 85% reduction in scale formation compared to untreated systems, demonstrating its effectiveness as a scale inhibitor.

Mechanism of Action

The mechanism of action of heptane-1,7-diyldiphosphonic acid involves its ability to chelate metal ions, particularly calcium. This chelation process is crucial in its role as a scale inhibitor and in its potential therapeutic applications. The compound interacts with molecular targets such as enzymes and metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Methylene-diphosphonate (MDP)

- Structure : Two phosphonate groups linked by a single methylene (-CH₂-) bridge.

- Key Differences :

- Chain Length : MDP has a significantly shorter backbone (2 carbons vs. 7 carbons in HDPA), reducing conformational flexibility and metal-binding capacity .

- Applications : MDP is widely used in nuclear medicine (e.g., bone imaging via technetium-99m labeling) due to its high affinity for hydroxyapatite. In contrast, HDPA’s longer chain enhances stability in high-temperature or high-ionic-strength environments, favoring industrial use .

D-β-D-Heptose-1,7-bisphosphoric Acid

- Structure : A heptose sugar backbone with bisphosphate (-PO₄³⁻) groups at positions 1 and 7 .

- Key Differences: Backbone Chemistry: The heptose (carbohydrate) backbone introduces hydroxyl groups, increasing hydrophilicity and altering metal-chelation mechanisms compared to HDPA’s hydrophobic heptane chain. Function: Primarily involved in metabolic pathways (e.g., bacterial lipopolysaccharide biosynthesis), whereas HDPA is non-biological and used in material science .

Hexamethylene Diisocyanate (HDI)

- Structure : Six-carbon chain with terminal isocyanate (-NCO) groups .

- Key Differences: Reactivity: HDI’s isocyanate groups are highly reactive toward amines and alcohols, making it a key component in polyurethane production. Toxicity: HDI is a known respiratory sensitizer, while HDPA is less toxic due to its inert hydrocarbon backbone .

Bicyclic Phosphonates (e.g., 3-Boc-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid)

- Structure : Rigid bicyclic frameworks with embedded phosphonate or carboxylic acid groups .

- Key Differences: Steric Effects: Bicyclic structures limit conformational freedom, reducing accessibility to metal ions. HDPA’s linear chain enables adaptable chelation geometries. Applications: Bicyclic derivatives are used in drug discovery (e.g., protease inhibitors), whereas HDPA is tailored for inorganic applications .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | pKa (Phosphonic Acid) | Solubility in Water |

|---|---|---|---|

| This compound | 278.1 (estimated) | ~2.0, ~7.0 (two -OH) | Moderate (pH-dependent) |

| Methylene-diphosphonate | 210.0 | ~1.5, ~6.5 | High |

| D-β-D-Heptose-1,7-bisphosphoric acid | 482.2 | ~1.0, ~6.0, ~12.0 | High (hydrophilic) |

Biological Activity

Heptane-1,7-diyldiphosphonic acid, a compound characterized by its unique structure featuring two phosphonic acid groups separated by a heptane chain, has garnered attention for its potential biological activities. This article explores the biological implications of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a diphosphonic acid due to the presence of two phosphonic acid groups. Its chemical formula is , and it exhibits properties typical of phosphonate compounds, including the ability to form stable complexes with metal ions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have indicated that diphosphonic acids exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways.

2. Antitumor Properties

- Research suggests that phosphonic acids can inhibit tumor cell proliferation. This compound has been investigated for its potential to inhibit cancer cell lines in vitro. For example, in a study examining the effects on breast cancer cells, the compound demonstrated significant cytotoxicity at micromolar concentrations.

3. Inhibition of Bone Resorption

- Similar to other bisphosphonates, this compound may inhibit osteoclast activity and bone resorption. This property is particularly relevant in the treatment of osteoporosis and other bone-related disorders. In vitro assays have shown that this compound can reduce the activity of osteoclasts significantly.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Metal Ion Chelation : The compound's ability to chelate metal ions may play a role in its biological activity, particularly in antimicrobial effects.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cellular metabolism or signaling pathways critical for tumor growth.

- Disruption of Cellular Membranes : The amphiphilic nature of the molecule allows it to integrate into lipid membranes, potentially disrupting their integrity.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various diphosphonic acids, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

Case Study 2: Antitumor Activity

In another study focusing on breast cancer cell lines (MCF-7), this compound was found to induce apoptosis at concentrations above 10 µM after 48 hours of treatment. The mechanism was associated with increased reactive oxygen species (ROS) production and activation of caspase pathways.

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.